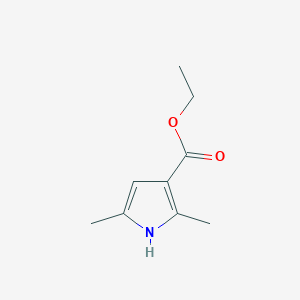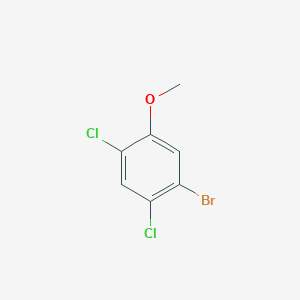
4-((2-Methoxyethoxy)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Methoxyethoxy)methyl)benzoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-methoxyethoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Methoxyethoxy)methyl)benzoic acid typically involves the esterification of benzoic acid derivatives followed by etherification. One common method includes:
Esterification: Reacting benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl benzoate.
Etherification: The methyl benzoate is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride to introduce the 2-methoxyethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Halogens (Cl, Br) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl).
Major Products:
Oxidation: Formation of 4-((2-Methoxyethoxy)methyl)benzaldehyde or this compound.
Reduction: Formation of 4-((2-Methoxyethoxy)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-((2-Methoxyethoxy)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 4-((2-Methoxyethoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The methoxyethoxy group can enhance its solubility and facilitate its transport across biological membranes. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Methoxybenzoic acid: Similar structure but lacks the 2-methoxyethoxy group.
4-Ethoxybenzoic acid: Contains an ethoxy group instead of the methoxyethoxy group.
4-(2-Hydroxyethoxy)methylbenzoic acid: Similar structure but with a hydroxyethoxy group.
Uniqueness: 4-((2-Methoxyethoxy)methyl)benzoic acid is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct physicochemical properties such as increased solubility and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.
Propriétés
IUPAC Name |
4-(2-methoxyethoxymethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-6-7-15-8-9-2-4-10(5-3-9)11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFSVBVRJBMMBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640771 |
Source


|
| Record name | 4-[(2-Methoxyethoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119828-60-3 |
Source


|
| Record name | 4-[(2-Methoxyethoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)










